6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
6-Benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. The compound features a benzyl group at position 6 and a phenyl group at position 2 (Figure 1).
Properties
IUPAC Name |
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22-25(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-20(24-26(21)22)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQXMEMRJGASJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanide and phenyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of halogenated triazoloquinazoline derivatives.
Scientific Research Applications
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The triazoloquinazoline core allows for strong binding interactions with the active sites of these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Triazoloquinazoline Derivatives and Their Properties
Substituent Effects on Pharmacological Profiles
- Electronic Effects : The absence of electron-withdrawing groups (e.g., nitro in K14 ) may reduce reactivity but improve metabolic stability.
- Antimicrobial Activity : Thione derivatives (e.g., 126 ) exhibit potent antibacterial effects, whereas the target compound’s lack of sulfur-based groups may limit this activity .
Biological Activity
6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties, antiviral effects, and other pharmacological activities.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, characterized by a fused ring system that contributes to its biological activity. The structure features a benzyl group and a phenyl group attached to the triazole and quinazoline moieties, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazoline exhibit significant anticancer properties. For instance:
- Cytotoxicity Evaluation : A study evaluated various synthesized compounds against four human cancer cell lines: Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116). The results indicated moderate cytotoxic activity with IC50 values as follows:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Colorectal Carcinoma | 9 | 17.35 |
| Hepatocellular Carcinoma | 9 | 29.47 |
| Hepatocellular Carcinoma | 7 | 39.41 |
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes such as EGFR-TK and topoisomerase II. For example, a related compound was shown to inhibit EGFR with an IC50 ranging from 0.69 to 1.8 µM and induce apoptosis in MCF-7 cells by arresting the cell cycle at the G2/M phase .
Antiviral Activity
In addition to anticancer effects, certain derivatives have been investigated for their antiviral properties. A study highlighted that some synthesized compounds exhibited antiviral activity against various viruses including herpes simplex virus types 1 and 2, as well as vaccinia virus . Specifically, one compound demonstrated inhibition of viral replication in Vero cell cultures.
Other Biological Activities
The biological profile of triazoloquinazolines extends beyond anticancer and antiviral activities. They have been reported to possess antimicrobial properties and potential effects on other biological pathways, suggesting a broad spectrum of pharmacological applications.
Case Studies
- Anticancer Efficacy : In vitro studies conducted at the Regional Center for Mycology & Biotechnology revealed that several triazoloquinazoline derivatives showed promising results against multiple cancer cell lines, reinforcing their potential as new therapeutic agents .
- Antiviral Screening : Another study focused on the synthesis and evaluation of compounds against viral infections found that specific derivatives effectively inhibited replication in various viral strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, and how are reaction conditions optimized?
- Methodological Answer : The core structure is synthesized via N-alkylation of tetrazolo[1,5-c]quinazolin-5(6H)-one using benzyl halides or chloroacetamides. Key steps include:
- Base selection : Sodium hydride (NaH) in DMF at reflux for optimal alkylation efficiency .
- Workup : Evaporation of DMF, precipitation in water, and crystallization from propane-2-ol/water mixtures to isolate pure products .
- Challenges : Direct alkylation with chloroacetic acid may lead to quinazoline ring cleavage; alkaline hydrolysis of ester intermediates (e.g., 3.1–3.3) is required to avoid decomposition .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : Aromatic protons (H-7 to H-10) appear at 7.42–8.46 ppm, while NCH2 groups resonate at 3.80–6.04 ppm, confirming alkylation . Overlapping signals (e.g., H-8 and H-9) require 2D NMR (COSY, HSQC) for resolution .
- IR : Key peaks include ν(C=O) at 1683–1618 cm⁻¹ (amide/ester), ν(N–H) at 3324–3070 cm⁻¹ (secondary/tertiary amides), and azo stretches at 1604–1400 cm⁻¹ .
- LC-MS : Molecular ion peaks (e.g., m/z 590 [M+H]+ for trifluoromethyl derivatives) confirm mass, while fragmentation patterns validate tetrazoloquinazoline ring stability .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Test at 10 µM against 60 cancer cell lines (e.g., NCI-60 panel), with growth inhibition percentages calculated vs. untreated controls .
- Key cell lines : Renal carcinoma (UO-31) and leukemia (RPMI-8226) show highest sensitivity, with inhibition rates up to 34.36% .
- Data normalization : Use GI₅₀ (50% growth inhibition) and TGI (total growth inhibition) metrics for cross-comparison .
Advanced Research Questions
Q. How can synthetic challenges, such as quinazoline ring cleavage during hydrolysis, be resolved?
- Methodological Answer :
- Alternative pathways : Avoid direct hydrolysis of esters (3.1–3.3) by using pre-formed 2-(5-oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)acetic acid (4.1) for aminolysis, confirmed by LC-MS (m/z 220 [M+H]+) .
- Reaction monitoring : Track intermediates via TLC and adjust pH to prevent acid/base-mediated decomposition .
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced antitumor activity?
- Methodological Answer :
- Substituent effects :
- Fluorophenyl groups : Improve solubility and target binding (e.g., compound 5.3: 33.55% inhibition in UO-31) .
- Morpholino/piperazinyl groups : Enhance bioavailability (e.g., compound 3.2: 73.3% yield, 315 [M+H]+) .
- Quantitative SAR (QSAR) : Use logP and polar surface area to predict blood-brain barrier penetration for neurological applications .
Q. How can computational methods predict binding modes to targets like PDE1 or benzodiazepine receptors?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite for binding pose prediction. For PDE1 inhibitors, prioritize π-π stacking with benzyl groups and hydrogen bonding to triazolo N-atoms .
- MD simulations : Validate stability of receptor-ligand complexes over 100 ns trajectories .
Q. How are contradictory spectral data (e.g., overlapping NMR signals) resolved?
- Methodological Answer :
- Decoupling experiments : Differentiate overlapping aromatic protons (e.g., H-7 and H-8) using selective 1D NOE .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign ambiguous carbons/nitrogens .
Q. What strategies improve metabolic stability and pharmacokinetics of lead compounds?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
